2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone
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Overview
Description
2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE is a complex organic compound characterized by the presence of bromophenyl, tetrahydroazepinyl, and cyclohexylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE typically involves multi-step organic reactionsThe final step involves the coupling of the cyclohexylphenyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-5-PHENYL-7-(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)-5H-IMIDAZO[1,2-B]PYRAZOL-6-OL HYDROBROMIDE
- 1-(4-BROMOPHENYL)ETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE
Uniqueness
What sets 2-[(4-BROMOPHENYL)(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)AMINO]-1-(4-CYCLOHEXYLPHENYL)ETHAN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H31BrN2O |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-[4-bromo-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)anilino]-1-(4-cyclohexylphenyl)ethanone |
InChI |
InChI=1S/C26H31BrN2O/c27-23-14-16-24(17-15-23)29(26-9-5-2-6-18-28-26)19-25(30)22-12-10-21(11-13-22)20-7-3-1-4-8-20/h10-17,20H,1-9,18-19H2 |
InChI Key |
RYCNHUAFJJJJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CN(C3=NCCCCC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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